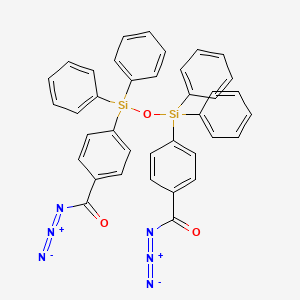
4,4'-(1,1,3,3-Tetraphenyldisiloxane-1,3-diyl)dibenzoyl azide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-(1,1,3,3-Tetraphenyldisiloxane-1,3-diyl)dibenzoyl azide is a complex organosilicon compound It is characterized by the presence of a disiloxane core flanked by benzoyl azide groups
Métodos De Preparación
The synthesis of 4,4’-(1,1,3,3-Tetraphenyldisiloxane-1,3-diyl)dibenzoyl azide typically involves multiple steps. One common route starts with the preparation of 1,1,3,3-Tetraphenyldisiloxane-1,3-diol. This intermediate can be synthesized through the reaction of diphenylsilanediol with phenyltrichlorosilane under controlled conditions . The diol is then converted to the corresponding dibenzoyl compound through esterification reactions.
Análisis De Reacciones Químicas
4,4’-(1,1,3,3-Tetraphenyldisiloxane-1,3-diyl)dibenzoyl azide undergoes various chemical reactions, including:
Substitution Reactions: The azide groups can participate in nucleophilic substitution reactions, forming new compounds with different functional groups.
Reduction Reactions: The azide groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Cycloaddition Reactions: The azide groups can undergo cycloaddition reactions, such as the Huisgen cycloaddition, to form triazoles.
Aplicaciones Científicas De Investigación
4,4’-(1,1,3,3-Tetraphenyldisiloxane-1,3-diyl)dibenzoyl azide has several applications in scientific research:
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanocomposites, due to its unique structural properties.
Chemistry: It serves as a precursor for the synthesis of various organosilicon compounds and is used in studying reaction mechanisms.
Biology and Medicine: The compound’s azide groups make it useful in bioconjugation techniques, such as click chemistry, for labeling biomolecules.
Mecanismo De Acción
The mechanism of action of 4,4’-(1,1,3,3-Tetraphenyldisiloxane-1,3-diyl)dibenzoyl azide primarily involves its azide groups. These groups can react with alkyne groups in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, forming stable triazole linkages. This reaction is widely used in bioconjugation and material science applications .
Comparación Con Compuestos Similares
Similar compounds to 4,4’-(1,1,3,3-Tetraphenyldisiloxane-1,3-diyl)dibenzoyl azide include:
1,1,3,3-Tetraphenyldisiloxane-1,3-diol: This compound lacks the azide groups but shares the disiloxane core.
1,1,3,3-Tetramethyldisiloxane: This compound has methyl groups instead of phenyl groups, resulting in different chemical properties.
The uniqueness of 4,4’-(1,1,3,3-Tetraphenyldisiloxane-1,3-diyl)dibenzoyl azide lies in its combination of a disiloxane core with reactive azide groups, making it versatile for various applications.
Propiedades
Número CAS |
113558-19-3 |
|---|---|
Fórmula molecular |
C38H28N6O3Si2 |
Peso molecular |
672.8 g/mol |
Nombre IUPAC |
4-[[(4-carbonazidoylphenyl)-diphenylsilyl]oxy-diphenylsilyl]benzoyl azide |
InChI |
InChI=1S/C38H28N6O3Si2/c39-43-41-37(45)29-21-25-35(26-22-29)48(31-13-5-1-6-14-31,32-15-7-2-8-16-32)47-49(33-17-9-3-10-18-33,34-19-11-4-12-20-34)36-27-23-30(24-28-36)38(46)42-44-40/h1-28H |
Clave InChI |
WSNSZVCESOLKIH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=C(C=C3)C(=O)N=[N+]=[N-])O[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=C(C=C6)C(=O)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methanesulfonamide, N-[4-(1,1-dimethylethyl)phenyl]-1,1,1-trifluoro-](/img/structure/B14294297.png)
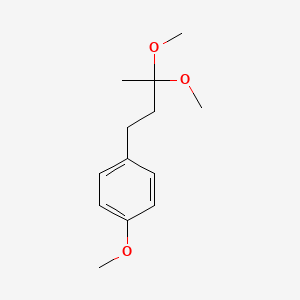
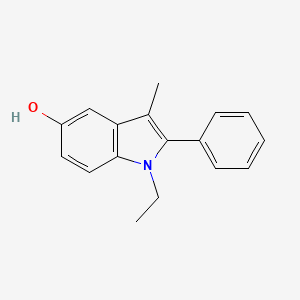
![Cyclododecane, [2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-](/img/structure/B14294324.png)

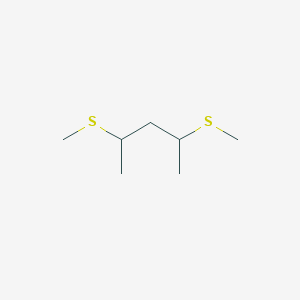
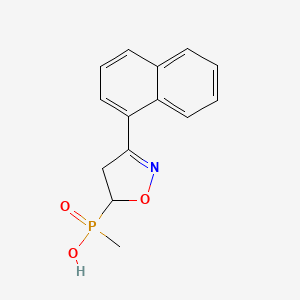

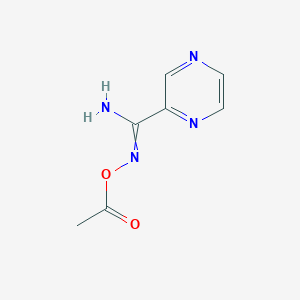

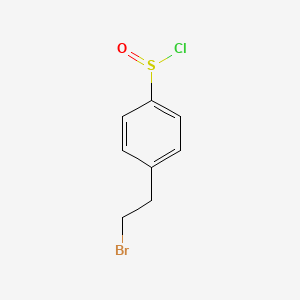
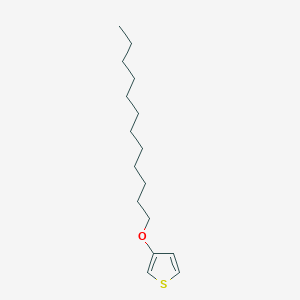
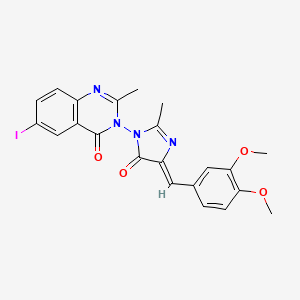
![4-[(Benzylsulfanyl)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B14294387.png)
